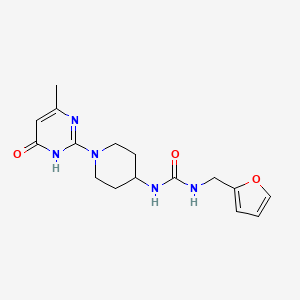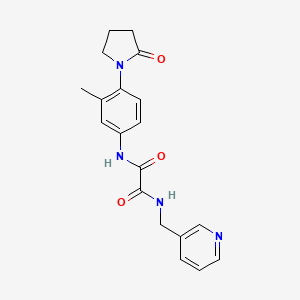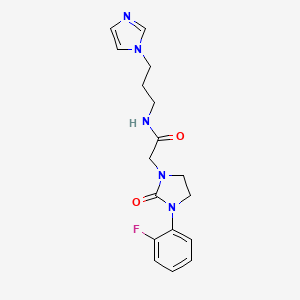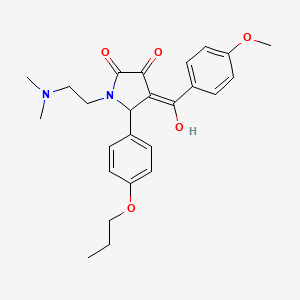![molecular formula C17H18N4O5S B2489841 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2034298-58-1](/img/structure/B2489841.png)
3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step reactions, including the use of benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol to create novel chiral pyrrolidine synthons. These compounds are then further reacted with various reagents such as organosilicon, organophosphorus, organozinc, and Grignard reagents to afford chiral 2-substituted and 2,5-disubstituted pyrrolidines, showcasing the compound's complex synthetic pathway and versatility (Katritzky et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined by X-ray crystallography, providing detailed insights into their 3D conformation. For example, related compounds have been analyzed to confirm their crystal structure, elucidating the spatial arrangement and confirming theoretical predictions about molecular geometry (Katritzky et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including cycloaddition reactions, substitutions, and transformations leading to the creation of a wide array of derivatives with different chemical properties. Such versatility underpins the compound's utility in synthesizing various chemical entities for further application in non-medical contexts (Gao & Lam, 2008).
科学的研究の応用
Antitumor and Antibacterial Agents
Compounds related to 3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one have been synthesized for their potent antitumor and antibacterial properties. These compounds show higher activity against liver, colon, and lung cancer cell lines compared to standard drugs, as well as high activity against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).
Polysubstituted Pyrroles Synthesis
Research has also explored the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, involving compounds with similar functional groups. This process is significant for creating complex molecules with potential applications in drug development and materials science (Miura et al., 2013).
Photosensitive Poly(benzoxazole) Precursors
A new photosensitive poly(benzoxazole) (PBO) precursor, featuring components related to the query compound, has been developed for use in photolithography and electronics. This precursor demonstrates sensitivity and contrast suitable for fine patterning, showcasing the compound's utility in advanced material applications (Ebara et al., 2002).
COX-2 Inhibitors and Anticancer Activity
Cyanopyrimidine hybrids, sharing a structural resemblance with the compound , have been designed and synthesized as COX-2 inhibitors. These compounds exhibit potent activity and demonstrate significant anticancer activity across various cell lines, highlighting their therapeutic potential (Al-Ghulikah et al., 2022).
Polarographic Studies
Polarographic studies on alkyl imidazolyl sulfoxides and sulfides, which are chemically related to the query compound, have provided insights into their electrochemical properties. This research is crucial for understanding the reactivity and potential applications of these compounds in electrochemical sensors and devices (Johansson & Wendsjö, 1983).
作用機序
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, such compounds might interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The ADME properties would depend on various factors including the compound’s chemical structure, stereochemistry, and functional groups. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .
特性
IUPAC Name |
3-methyl-5-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-18-7-5-16(19-11)25-12-6-8-21(10-12)27(23,24)13-3-4-15-14(9-13)20(2)17(22)26-15/h3-5,7,9,12H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCXLGQYUBGPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)



![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)


![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)



![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)
